molecular formula C13H18N2O4 B2358478 Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234928-58-5

Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2358478
CAS No.: 1234928-58-5
M. Wt: 266.297
InChI Key: QFPXCHMLBSZYRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan-based compounds, including MFCPC, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .


Molecular Structure Analysis

The molecular structure of MFCPC is represented by the SMILES notation: COC(=O)C1CCNCC1 . This notation provides a compact, human-readable representation of the molecule’s structure.


Chemical Reactions Analysis

MFCPC is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .


Physical and Chemical Properties Analysis

MFCPC is a combustible liquid . Its physical and chemical properties are largely determined by its molecular structure, which includes a furan ring and a piperidine ring .

Scientific Research Applications

PET Imaging of Microglia

Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is used in PET imaging for studying neuroinflammation. A derivative, [11C]CPPC, is a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound facilitates the noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammatory processes in neuropsychiatric disorders like Alzheimer’s and Parkinson’s disease (Horti et al., 2019).

Analytical and Spectral Study

In the analytical and spectral study of furan ring-containing organic ligands, derivatives of this compound have been synthesized and characterized. These compounds, like PFSA and its metal complexes, exhibit varying degrees of antibacterial activity against human pathogenic bacteria (Patel, 2020).

Synthesis of Constrained Chemical Structures

The synthesis of 4-(benzo[b]furan-2 or 3-yl)piperidines with 5-HT2 antagonist activity involves derivatives of this compound. These compounds show potent 5-HT2 antagonist activity in vitro, which is significant for the development of new therapeutics (Watanabe et al., 1993).

Applications in Neuroinflammation Imaging

A study on the synthesis and evaluation of an 18F-Labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R) utilized a derivative of this compound. This radioligand, [18F]1, is instrumental in imaging CSF1R, a target for neuroinflammation imaging, particularly in neurodegenerative diseases (Lee et al., 2022).

Safety and Hazards

MFCPC is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Furan-based compounds, including MFCPC, have shown promise in the development of new drugs that act on unexplored molecular targets . They have been investigated as potential anti-TB candidates . The continuous spread of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) infections has been impacting clinical outcomes in recent years , highlighting the need for the discovery of new drugs .

Properties

IUPAC Name

methyl 4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-13(17)15-6-4-10(5-7-15)9-14-12(16)11-3-2-8-19-11/h2-3,8,10H,4-7,9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPXCHMLBSZYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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